2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazole under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and a base such as diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of microwave irradiation is advantageous due to its ability to accelerate reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction results in alcohols or amines .
Scientific Research Applications
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the phenyl and propyl groups.
5-Phenylpyrazolo[1,5-a]pyrimidine: Similar but lacks the methyl and propyl groups.
7-Propylpyrazolo[1,5-a]pyrimidine: Similar but lacks the methyl and phenyl groups.
Uniqueness
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of all three substituents (methyl, phenyl, and propyl) on the pyrazolo[1,5-a]pyrimidine core. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-7-13-10-14(20)19-16(17-13)15(11(2)18-19)12-8-5-4-6-9-12/h4-6,8-10,18H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIADZGYILOFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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